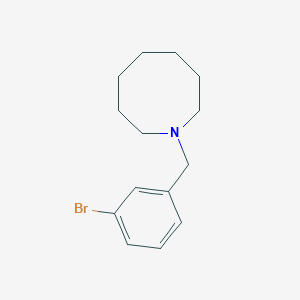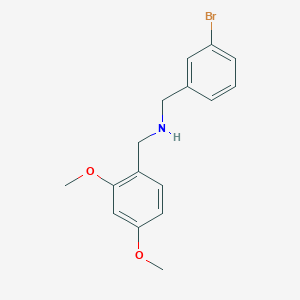
1-(3,4-dimethoxyphenyl)-1-propanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxyphenyl)-1-propanone oxime, also known as PDP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of ketamine, which is a well-known anesthetic drug that has been used in both humans and animals. PDP has been found to have similar effects to ketamine, but with fewer side effects and a more targeted mechanism of action. In
科学的研究の応用
1-(3,4-dimethoxyphenyl)-1-propanone oxime has been studied for its potential applications in several areas of scientific research, including neuroscience, pharmacology, and psychiatry. In neuroscience, 1-(3,4-dimethoxyphenyl)-1-propanone oxime has been used to study the effects of ketamine on the brain and to investigate the mechanisms underlying its antidepressant and analgesic effects. In pharmacology, 1-(3,4-dimethoxyphenyl)-1-propanone oxime has been used to develop new drugs that target the NMDA receptor, which is involved in several neurological disorders. In psychiatry, 1-(3,4-dimethoxyphenyl)-1-propanone oxime has been studied for its potential as a treatment for depression, anxiety, and other mood disorders.
作用機序
1-(3,4-dimethoxyphenyl)-1-propanone oxime acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in several neurological processes, including learning and memory. By blocking the NMDA receptor, 1-(3,4-dimethoxyphenyl)-1-propanone oxime reduces the activity of glutamate, which can lead to a decrease in excitatory neurotransmission. This mechanism of action is similar to that of ketamine, but 1-(3,4-dimethoxyphenyl)-1-propanone oxime has been found to have a more selective effect on the NMDA receptor, which may lead to fewer side effects.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-1-propanone oxime has been found to have several biochemical and physiological effects, including analgesia, antidepressant effects, and anti-inflammatory effects. These effects are thought to be mediated by the blockade of the NMDA receptor, which can lead to a decrease in glutamate activity and an increase in the activity of other neurotransmitters, such as dopamine and serotonin. 1-(3,4-dimethoxyphenyl)-1-propanone oxime has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 1-(3,4-dimethoxyphenyl)-1-propanone oxime in lab experiments is its selectivity for the NMDA receptor, which can lead to more targeted effects and fewer side effects compared to other compounds that target the glutamate system. 1-(3,4-dimethoxyphenyl)-1-propanone oxime has also been found to have a longer duration of action compared to ketamine, which may make it more suitable for certain experiments. However, 1-(3,4-dimethoxyphenyl)-1-propanone oxime is still a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential limitations.
将来の方向性
There are several future directions for research on 1-(3,4-dimethoxyphenyl)-1-propanone oxime, including the development of new drugs that target the NMDA receptor, the investigation of its potential as a treatment for neurological and psychiatric disorders, and the exploration of its neuroprotective and anti-inflammatory effects. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of 1-(3,4-dimethoxyphenyl)-1-propanone oxime, as well as its potential side effects and interactions with other drugs.
Conclusion:
In conclusion, 1-(3,4-dimethoxyphenyl)-1-propanone oxime, or 1-(3,4-dimethoxyphenyl)-1-propanone oxime, is a promising compound that has been studied for its potential applications in scientific research. Its selectivity for the NMDA receptor and its longer duration of action compared to ketamine make it a potentially useful tool for investigating the glutamate system and developing new drugs for neurological and psychiatric disorders. However, more research is needed to fully understand its pharmacological properties and potential limitations.
合成法
The synthesis of 1-(3,4-dimethoxyphenyl)-1-propanone oxime involves several steps, starting with the reaction of 3,4-dimethoxyphenylacetone with hydroxylamine hydrochloride to form 1-(3,4-dimethoxyphenyl)-2-nitropropene. This intermediate compound is then reduced with sodium borohydride to form 1-(3,4-dimethoxyphenyl)-2-nitropropane, which is then reacted with hydroxylamine hydrochloride to form 1-(3,4-dimethoxyphenyl)-1-propanone oxime.
特性
IUPAC Name |
(NE)-N-[1-(3,4-dimethoxyphenyl)propylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-9(12-13)8-5-6-10(14-2)11(7-8)15-3/h5-7,13H,4H2,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYLSLLTXZFPRW-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-(3,4-dimethoxyphenyl)-N-hydroxypropan-1-imine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)




![2-anilino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5854576.png)
![({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetonitrile](/img/structure/B5854583.png)


![4-[5-(2-chloro-4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5854614.png)



